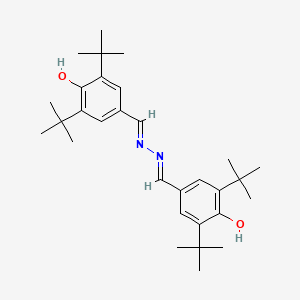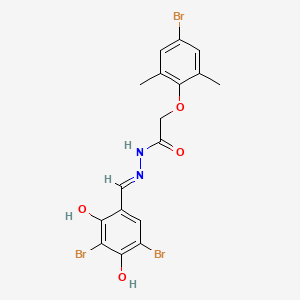![molecular formula C20H17N3O5S B3729759 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)
4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide
Descripción general
Descripción
4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide, also known as MNSPB, is a chemical compound that has been widely used in scientific research. MNSPB belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide is not fully understood. However, it is believed that 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide exerts its biological effects by binding to the active site of enzymes and inhibiting their activity. 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been shown to form hydrogen bonds with the amino acid residues in the active site of enzymes, leading to the inhibition of their catalytic activity.
Biochemical and Physiological Effects:
4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been shown to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrase, cholinesterase, and urease. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate, while cholinesterase is an enzyme that hydrolyzes acetylcholine. Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of these enzymes by 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide can lead to a variety of biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has several advantages as a tool for scientific research. It is a potent inhibitor of several enzymes, making it a useful tool for studying enzyme activity. It is also a fluorescent probe, making it useful for studying the binding properties of sulfonamide compounds to proteins. However, there are also some limitations to the use of 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide in lab experiments. It can be difficult to synthesize in large quantities, and its use is limited to in vitro experiments.
Direcciones Futuras
There are several future directions for the use of 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide in scientific research. One area of research is the development of 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide derivatives with improved biological activity. Another area of research is the use of 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide as a tool for studying the structure and function of enzymes. Finally, 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide can be used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide is a potent inhibitor of several enzymes and a useful tool for scientific research. Its mechanism of action is not fully understood, but it is believed to exert its biological effects by binding to the active site of enzymes and inhibiting their activity. 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has several advantages as a tool for scientific research, but there are also some limitations to its use. There are several future directions for the use of 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide in scientific research, including the development of 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide derivatives with improved biological activity and the use of 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide as a tool for studying the structure and function of enzymes.
Aplicaciones Científicas De Investigación
4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been extensively used in scientific research as a tool to study the biological activity of sulfonamide compounds. It has been shown to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrase, cholinesterase, and urease. 4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has also been used as a fluorescent probe to study the binding properties of sulfonamide compounds to proteins.
Propiedades
IUPAC Name |
4-methyl-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-14-10-11-15(20(24)21-16-6-3-2-4-7-16)12-19(14)29(27,28)22-17-8-5-9-18(13-17)23(25)26/h2-13,22H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYLNJFSLIVBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3729680.png)
![4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3729688.png)


![1-{[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B3729705.png)
![N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3729716.png)
![N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3729727.png)





![5-allyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729787.png)
![5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729790.png)